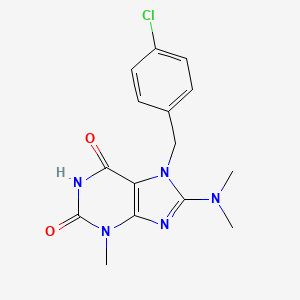![molecular formula C15H22ClNO2S B2873730 [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine CAS No. 1206105-59-0](/img/structure/B2873730.png)
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine, also known as ML352, is a small molecule that has been synthesized for its potential use as a therapeutic agent. It belongs to the class of compounds called sulfonylphenylalkylamines, which have been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
作用机制
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine acts by binding to the active site of the target enzymes, PLA2 and LSD1, and inhibiting their activity. This leads to a decrease in the production of inflammatory mediators and a decrease in the expression of genes involved in cancer progression. The exact mechanism of action is still under investigation, but it is believed to involve the formation of covalent bonds between [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine and the target enzymes.
Biochemical and Physiological Effects:
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine can inhibit the activity of PLA2 and LSD1 with IC50 values of 0.4 μM and 0.5 μM, respectively. In vivo studies have demonstrated that [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine can reduce inflammation in mouse models of arthritis and asthma, as well as inhibit tumor growth in mouse models of leukemia and breast cancer.
实验室实验的优点和局限性
One advantage of using [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine in lab experiments is its specificity for the target enzymes, PLA2 and LSD1. This allows for a more targeted approach to studying the role of these enzymes in various biological processes. However, one limitation of using [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine. One direction is to investigate its potential as a therapeutic agent for various inflammatory diseases and cancers. Another direction is to investigate its mechanism of action in more detail, including the formation of covalent bonds with the target enzymes. Additionally, further studies are needed to determine the optimal dosage and administration route for [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine in vivo.
合成方法
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine is synthesized using a multi-step process involving the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with cyclohexylamine, followed by reduction with lithium aluminum hydride. The final product is obtained after purification by column chromatography. The yield of the synthesis is approximately 20%, and the purity of the compound is confirmed by NMR and HPLC analysis.
科学研究应用
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme phospholipase A2 (PLA2), which is involved in the production of inflammatory mediators. This makes it a promising candidate for the treatment of various inflammatory diseases, such as arthritis and asthma.
In addition, [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine has been shown to have anti-cancer effects by inhibiting the activity of the enzyme lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression. This makes it a potential candidate for the treatment of various types of cancer, such as leukemia and breast cancer.
属性
IUPAC Name |
4-chloro-N-cyclohexyl-N-ethyl-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2S/c1-3-17(13-7-5-4-6-8-13)20(18,19)14-9-10-15(16)12(2)11-14/h9-11,13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDRAZHHIWGYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

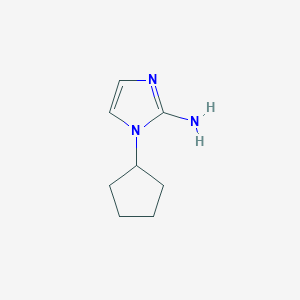
![(3,4-Dimethoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2873648.png)
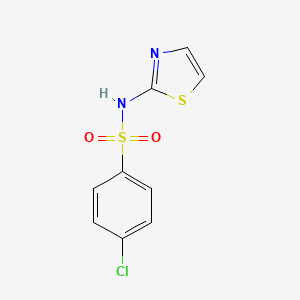



![2-Chloro-N-[4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide](/img/structure/B2873655.png)
![N-benzyl-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2873659.png)
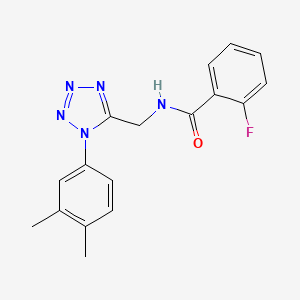
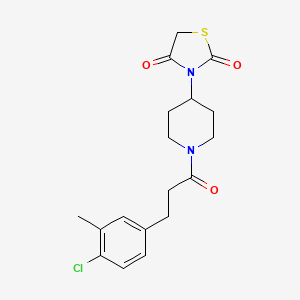
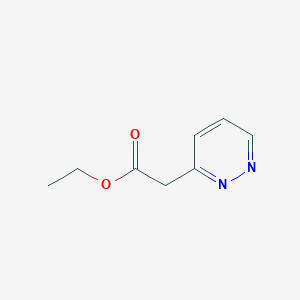
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2873667.png)

